molecular formula C21H22BNO5S B1519818 (4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid CAS No. 913835-95-7

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B1519818
CAS No.: 913835-95-7
M. Wt: 411.3 g/mol
InChI Key: KVYLYENGQVBOPD-UHFFFAOYSA-N
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Description

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both boronic acid and sulfonamide functional groups in its structure makes it a versatile reagent in various chemical transformations.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound (4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid likely participates in Suzuki-Miyaura (SM) coupling reactions . In these reactions, the boronic acid acts as a source of a phenyl group. The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that boronic acids are involved in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling, which is a key reaction in organic synthesis .

Pharmacokinetics

It’s known that the success of suzuki-miyaura coupling reactions, in which boronic acids are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Result of Action

In the context of suzuki-miyaura coupling reactions, the result of the action of boronic acids is the formation of a new carbon-carbon bond .

Action Environment

It’s known that the success of suzuki-miyaura coupling reactions, in which boronic acids are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction conditions can significantly influence the action of the compound.

Preparation Methods

The synthesis of (4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, 4-methoxybenzyl chloride, and phenylboronic acid.

    Reaction Steps:

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions:

    Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid group participates in cross-coupling with halides or triflates in the presence of palladium catalysts and a base.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield boranes.

    Substitution Reactions: The sulfonamide group can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol. Reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.

    Major Products: The major products depend on the specific reaction but often include biaryl compounds in the case of Suzuki–Miyaura coupling.

Scientific Research Applications

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

    Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Comparison with Similar Compounds

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid can be compared with other boronic acids and sulfonamides:

    Similar Compounds:

    Uniqueness: The combination of boronic acid and sulfonamide groups in this compound provides unique reactivity and versatility, making it a valuable reagent in both academic and industrial settings.

Properties

IUPAC Name

[4-[benzyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BNO5S/c1-28-20-11-7-18(8-12-20)16-23(15-17-5-3-2-4-6-17)29(26,27)21-13-9-19(10-14-21)22(24)25/h2-14,24-25H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYLYENGQVBOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657169
Record name (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-95-7
Record name B-[4-[[[(4-Methoxyphenyl)methyl](phenylmethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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